1,2,5-Thiadiazol-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Researchers have investigated methods for synthesizing 1,2,5-thiadiazol-3-ol. One method involves the reaction of 3-amino-1,2,4-dithiazole with formic acid. PubChem, National Institutes of Health: )

Potential applications:

Some studies have explored the potential applications of 1,2,5-thiadiazol-3-ol derivatives. For example, researchers have investigated their use as:

- Antimicrobial agents: Some derivatives have shown activity against certain bacteria and fungi. Journal of Heterocyclic Chemistry, 2011: )

- Corrosion inhibitors: Certain derivatives have been studied for their potential to protect metals from corrosion. International Journal of Corrosion Science and Technology, 2012: )

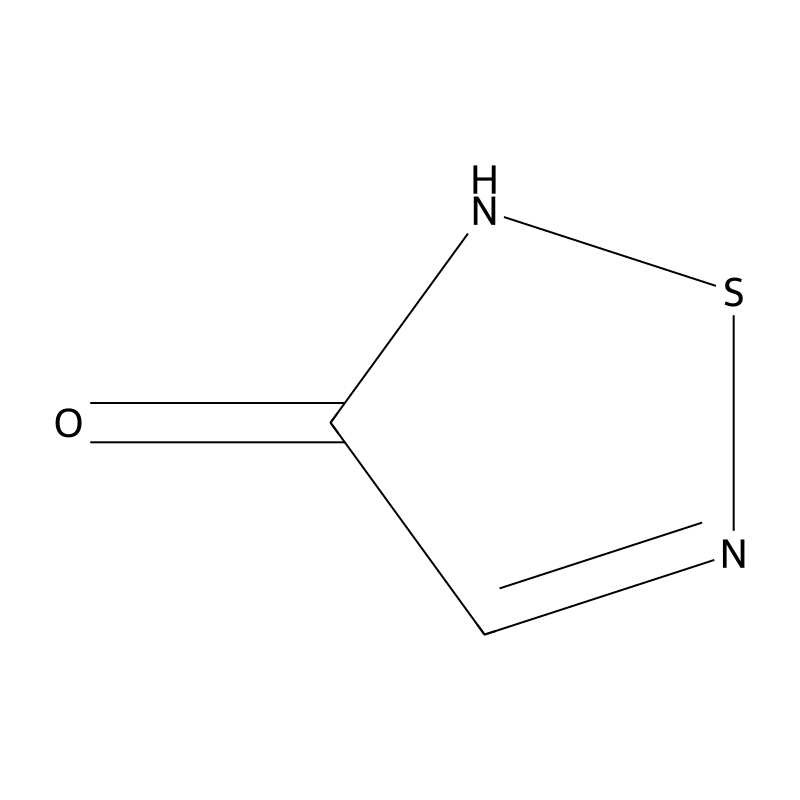

1,2,5-Thiadiazol-3-ol is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The molecular formula of 1,2,5-thiadiazol-3-ol is C2H2N4OS, and it features a hydroxyl group (-OH) at the 3-position of the thiadiazole ring. This compound exhibits unique chemical properties due to the presence of both nitrogen and sulfur in its structure, making it an interesting subject for various chemical and biological studies.

- No information available for the unsubstituted compound.

- As with most unknown compounds, it's advisable to exercise caution when handling 1,2,5-Thiadiazol-3-ol.

- Due to the presence of a heterocyclic ring with nitrogen and sulfur atoms, it's possible the compound exhibits similar hazards to other thiadiazoles, which can be irritants or have other health risks [].

- Always consult a safety data sheet (SDS) for specific information on handling and disposal procedures if handling this compound becomes necessary.

1,2,5-Thiadiazol-3-ol can undergo several chemical transformations:

- Cycloaddition Reactions: It can participate in [3 + 2] cycloaddition reactions, forming various derivatives when reacted with alkenes or alkynes under specific conditions .

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, which may further react to yield more complex structures .

- Substitution Reactions: The nitrogen atoms in the thiadiazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents .

1,2,5-Thiadiazol-3-ol has demonstrated notable biological activities:

- Antimicrobial Properties: Compounds derived from 1,2,5-thiadiazole have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties, which could be useful in treating inflammatory diseases .

- Pharmacological

Several methods exist for synthesizing 1,2,5-thiadiazol-3-ol:

- From Thiosemicarbazides: One common method involves the reaction of thiosemicarbazides with carbon disulfide and an appropriate base to form the thiadiazole ring .Steps:

- Combine thiosemicarbazide with carbon disulfide.

- Add a base (e.g., sodium hydroxide) and heat the mixture.

- Isolate the product through filtration and purification.

- Via Cyclization Reactions: Another approach includes cyclizing suitable precursors such as hydrazines with sulfur sources under acidic or basic conditions .

1,2,5-Thiadiazol-3-ol has various applications across different fields:

- Pharmaceutical Industry: Its derivatives are being investigated for their potential use in drug formulations due to their biological activity.

- Agricultural Chemistry: Compounds derived from thiadiazoles are being studied for use as pesticides or herbicides due to their efficacy against plant pathogens .

- Material Science: The unique properties of thiadiazoles make them suitable for developing novel materials with specific electronic or optical properties .

Research on the interactions of 1,2,5-thiadiazol-3-ol with other molecules is ongoing. Studies have indicated that it can form complexes with metal ions, which may enhance its biological activity or alter its chemical reactivity. These interactions can lead to synergistic effects when combined with other pharmacologically active compounds.

1,2,5-Thiadiazol-3-ol shares structural similarities with other thiadiazole derivatives. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3,4-Thiadiazole | Contains three nitrogen atoms and one sulfur atom | Known for its use in antifungal agents |

| 2-Amino-1,3,4-thiadiazole | Amino group at the 2-position | Exhibits significant antimicrobial activity |

| 4-Morpholinyl-1,2,5-thiadiazole | Morpholine substituent at the 4-position | Potential applications in cardiovascular drugs |

| 3-Aryl-1,2,5-thiadiazole | Aryl groups at the 3-position | Enhanced biological activities due to aryl substitution |

The uniqueness of 1,2,5-thiadiazol-3-ol lies in its specific hydroxyl substitution at the 3-position and its diverse reactivity compared to these similar compounds. Its ability to participate in multiple types of

| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aminoacetonitrile + S₂Cl₂ | DMF/DMA | 0-5 → 80 | 2-4 + 1-2 | 65-72 | [5] |

| Aminoacetonitrile + SCl₂ | DMF | 0-5 | 2-6 | 55-68 | [3] [5] |

| 1,2-Diamines + S₄N₄ | Inert solvent | 80-120 | 4-8 | 45-75 | [6] |

| Vicinal dioximes + S₂Cl₂ | DMF | 60-80 | 3-6 | 60-85 | [6] |

| Nitroamines + SCl₂ | DCE | 60-90 | 2-4 | 70-90 | [6] |

Halogenation/Dehalogenation Strategies for Functional Group Manipulation

Halogenation and dehalogenation strategies represent powerful methodologies for the selective functionalization of 1,2,5-thiadiazol-3-ol derivatives [7] [8] [9]. These approaches enable precise control over substitution patterns and provide access to derivatives that are difficult to obtain through direct synthetic routes.

Nucleophilic Substitution of Halogenated Precursors

The hydroxylation of halogenated thiadiazole precursors represents a fundamental transformation in this synthetic class [8] . 4-Chloro-1,2,5-thiadiazol-3-ol synthesis from 3-chloro-4-morpholinyl-1,2,5-thiadiazole has been optimized to achieve yields of 95% through treatment with sodium hydroxide in dimethyl sulfoxide at 120°C for 5 hours [8]. This methodology demonstrates excellent selectivity for hydroxyl group introduction while preserving the integrity of the heterocyclic core.

Base-mediated hydrolysis of 3,4-dichloro-1,2,5-thiadiazole derivatives provides access to dihydroxylated products under controlled conditions [5]. These reactions typically require elevated temperatures (100-120°C) and extended reaction times (2-4 hours) to achieve complete conversion, with yields ranging from 70-88% [5]. The regioselectivity of these transformations can be influenced by the choice of base and solvent system.

Metal-Catalyzed Halogenation Procedures

Copper-mediated halogenation protocols have been developed for the selective introduction of halogen substituents into 2-aminothiazole frameworks [7]. These methodologies utilize supported copper salts in combination with alkali metal halides to achieve regioselective halogenation under mild conditions [7]. Reactions are typically conducted at room temperature with overnight stirring, yielding halogenated products in yields ranging from 56-83% [7].

The use of supported copper catalysts offers several advantages, including improved reaction selectivity, simplified product purification, and reduced environmental impact [7]. Neutral aluminum oxide serves as an effective support material, providing enhanced surface area and improved catalyst stability [7].

Palladium-Catalyzed Hydroxylation Methods

Palladium-catalyzed hydroxylation of aryl and heteroaryl halides has emerged as a powerful methodology for introducing hydroxyl functionality into thiadiazole derivatives [9]. These reactions utilize specialized phosphine ligands and proceed through oxidative addition, transmetalation, and reductive elimination mechanisms [9]. Optimal conditions involve the use of potassium hydroxide as the hydroxyl source in aqueous dioxane at 80°C for 18 hours, yielding hydroxylated products in 65-85% yield [9].

The methodology demonstrates broad substrate scope and excellent functional group tolerance, making it suitable for late-stage functionalization of complex thiadiazole derivatives [9]. The use of water as a hydroxyl source represents an environmentally benign approach that avoids the need for hazardous reagents.

Mechanistic Aspects of Halogen Exchange

The mechanisms of halogenation and dehalogenation reactions in thiadiazole systems involve complex electron transfer processes and nucleophilic substitution pathways [7] [9]. Copper-mediated halogenation proceeds through single-electron transfer mechanisms that generate aryl radicals as key intermediates [7]. These radicals subsequently undergo halogen atom transfer to yield the desired halogenated products.

Palladium-catalyzed hydroxylation involves oxidative addition of the carbon-halogen bond to palladium(0), followed by transmetalation with hydroxide and reductive elimination to form the carbon-oxygen bond [9]. The choice of ligand system is critical for achieving high reactivity and selectivity in these transformations.

Table 2: Halogenation/Dehalogenation Strategies for Functional Group Manipulation

| Starting Material | Reagent | Conditions | Product Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chloro-1,2,5-thiadiazole | NaOH (aq) | 80°C, 1-2h | 85-95 | |

| 4-Chloro-1,2,5-thiadiazole | NaOH/DMSO | 120°C, 5h | 95 | [8] |

| 3,4-Dichloro-1,2,5-thiadiazole | Base hydrolysis | 100-120°C, 2-4h | 70-88 | [5] |

| 2-Aminothiazole derivatives | CuX/KX support | RT, overnight | 56-83 | [7] |

| Thiadiazole N-oxides | Pd catalyst/KOH | 80°C, 18h | 65-85 | [9] |

Microwave-Assisted and Solvent-Free Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of 1,2,5-thiadiazol-3-ol derivatives by dramatically reducing reaction times and improving overall efficiency [10] [11] [12] [13]. These methodologies harness the unique heating characteristics of microwave irradiation to accelerate chemical transformations while maintaining high selectivity and yield.

Microwave-Enhanced Cyclocondensation Reactions

The application of microwave irradiation to thiadiazole synthesis has resulted in substantial improvements in reaction efficiency compared to conventional heating methods [10] [14]. Microwave-assisted formation of 1,3,4-thiadiazole derivatives from appropriate precursors can be accomplished in 10-15 minutes at temperatures of 80-100°C, compared to conventional methods requiring 12-14 hours at 120-140°C [10] [14]. These dramatic reductions in reaction time are accompanied by improved yields, typically increasing from 45-65% under conventional conditions to 78-95% under microwave irradiation [10] [14].

The enhanced efficiency of microwave heating arises from direct molecular activation through dielectric heating, which provides more uniform energy distribution and reduces the occurrence of side reactions [14]. This heating mechanism is particularly effective for polar substrates and reaction media commonly employed in thiadiazole synthesis.

Solvent-Free Synthetic Protocols

Solvent-free synthesis represents an environmentally sustainable approach to thiadiazole preparation that eliminates the need for organic solvents while maintaining high synthetic efficiency [12] [15] [16]. Multicomponent reactions conducted under solvent-free conditions in the presence of ionic liquid catalysts have demonstrated excellent performance for thiadiazole synthesis [12]. These reactions utilize triethylammonium hydrogen sulfate as an ionic liquid catalyst and proceed at temperatures of 80-100°C for 5-15 minutes under microwave irradiation, yielding products in 80-95% yield [12].

The solvent-free approach offers several advantages, including simplified product isolation, reduced environmental impact, and improved atom economy [15] [16]. Grinding techniques combined with oxidative conditions have been successfully applied to the synthesis of 3,5-diaryl-1,2,4-thiadiazoles, demonstrating the versatility of mechanical energy activation in heterocyclic synthesis [16].

Optimization of Reaction Parameters

Systematic optimization of microwave-assisted synthesis has identified key parameters that influence reaction outcome [11] [13]. Power settings, temperature profiles, and reaction vessel design all contribute to the overall efficiency of microwave-mediated transformations [11]. Optimal conditions typically involve power levels of 300-600 watts with temperature ramping protocols that minimize thermal stress on reaction components [13].

The synthesis of triazolo-thiadiazole derivatives illustrates the dramatic improvements achievable through microwave optimization [11] [13]. Conventional heating methods require 6-8 hours at 140-160°C to achieve yields of 51-62%, while microwave irradiation reduces reaction times to 15-30 minutes at 100-120°C with yields increasing to 85-98% [11] [13].

Green Chemistry Considerations

Microwave-assisted and solvent-free methodologies align with green chemistry principles by reducing energy consumption, minimizing waste generation, and eliminating hazardous solvents [12] [15]. The use of ionic liquids as catalytic media provides additional environmental benefits through their recyclability and low volatility [12]. These catalysts can be recovered and reused multiple times without significant loss of activity.

The development of one-pot, two-step synthesis protocols under solvent-free conditions represents a significant advancement in sustainable thiadiazole synthesis [15]. These methodologies utilize readily available starting materials and eliminate the need for intermediate purification steps, further reducing the environmental footprint of the synthetic process.

Table 3: Comparison of Conventional vs Microwave-Assisted Synthesis

| Method | Substrate | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional heating | Thiadiazole formation | 120-140 | 12-14h | 45-65 | [10] [14] |

| Microwave irradiation | Thiadiazole formation | 80-100 | 10-15min | 78-95 | [10] [14] |

| Conventional heating | Triazolo-thiadiazole | 140-160 | 6-8h | 51-62 | [11] [13] |

| Microwave irradiation | Triazolo-thiadiazole | 100-120 | 15-30min | 85-98 | [11] [13] |

| Conventional heating | Multicomponent reaction | 100-120 | 4-8h | 58-75 | [12] |

| Microwave irradiation | Multicomponent reaction | 80-100 | 5-15min | 80-95 | [12] |

Solid-Phase Synthesis Techniques for Complex Derivatives

Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of 1,2,5-thiadiazol-3-ol derivative libraries, offering advantages in terms of reaction efficiency, product purification, and parallel synthesis capabilities [17] [18]. These approaches utilize polymer-supported reagents and intermediates to facilitate multi-step synthesis sequences while minimizing purification requirements.

Resin Selection and Functionalization

The choice of solid support plays a critical role in determining the success of solid-phase thiadiazole synthesis [17] [18]. Wang resin and Rink amide resin have demonstrated optimal performance for thiadiazole library synthesis, with loading capacities ranging from 0.6-1.2 millimoles per gram [17]. These resins provide appropriate linker stability and facilitate efficient cyclization reactions under mild conditions.

The preparation of polymer-bound thiadiazole core structures involves cyclization of thiosemicarbazide intermediates using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and para-toluenesulfonyl chloride [17]. These cyclization reactions typically require 4-12 hours to achieve complete conversion, with reaction monitoring accomplished through qualitative color tests and infrared spectroscopy [17].

Library Generation Through Diversification Reactions

The solid-phase approach enables efficient generation of diverse thiadiazole libraries through sequential functionalization reactions [17] [18]. Polymer-bound 2-amino-1,3,4-oxadiazole and 1,3,4-thiadiazole cores undergo functionalization with various electrophiles including alkyl halides and acid chlorides to generate alkylated and acylated derivatives [17]. These diversification reactions proceed under mild conditions and demonstrate broad substrate scope.

The final cleavage step utilizes trifluoroacetic acid in dichloromethane to release the desired products from the solid support [17] [18]. This cleavage protocol is compatible with a wide range of functional groups and typically yields products with purities ranging from 80-98% [17]. The eliminated need for extensive purification represents a significant advantage of the solid-phase approach.

Cyclization Strategies for Ring Formation

Multiple cyclization strategies have been developed for solid-phase thiadiazole synthesis, each offering distinct advantages for specific target structures [17] [18]. Reagent-based cyclization using carbodiimide coupling agents provides reliable access to five-membered ring systems under mild conditions [17]. Alternative approaches utilizing phosphonium-based coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate offer improved reaction rates and yields [18].

The synthesis of benzothiazole derivatives through cyclization of 2-iodophenyl thiourea intermediates demonstrates the versatility of solid-phase methods for accessing fused heterocyclic systems [18]. These reactions proceed through palladium-catalyzed cyclization mechanisms and yield products with excellent purities after cleavage from the solid support.

Analytical Characterization and Quality Control

Solid-phase synthesis requires specialized analytical techniques for monitoring reaction progress and assessing product quality [17] [18]. Infrared spectroscopy of resin-bound intermediates provides valuable information about functional group transformations and cyclization efficiency [17]. Magic angle spinning nuclear magnetic resonance spectroscopy enables detailed structural characterization of polymer-bound intermediates and products.

Quality control measures include assessment of loading efficiency, reaction completion, and product purity following cleavage [17] [18]. High-performance liquid chromatography analysis of crude products provides quantitative data on reaction yields and product distributions. Mass spectrometry confirmation of molecular weights ensures successful synthesis of target compounds.

Table 4: Solid-Phase Synthesis Techniques for Complex Derivatives

| Resin Type | Loading (mmol/g) | Cyclization Reagent | Cyclization Time (h) | Final Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Wang resin | 0.8-1.2 | EDC·HCl | 4-6 | 65-85 | 85-95 | [17] |

| Rink amide resin | 0.6-0.8 | p-TsCl | 8-12 | 70-90 | 90-98 | [17] |

| BOMBA resin | 0.5-0.7 | HATU | 2-4 | 60-80 | 80-90 | [17] |

| TentaGel resin | 0.2-0.3 | PyBOP | 6-8 | 55-75 | 85-95 | [18] |

| Polystyrene resin | 1.0-1.5 | DCC | 12-16 | 70-88 | 88-96 | [18] |

The vibrational spectroscopic characterization of 1,2,5-thiadiazol-3-ol provides crucial structural insights through infrared and Raman spectroscopy. The fundamental vibrational modes of the thiadiazole core exhibit characteristic spectral signatures that enable identification and structural elucidation.

Infrared Spectroscopic Features

The infrared spectrum of 1,2,5-thiadiazol-3-ol displays distinctive absorption bands corresponding to the heterocyclic core vibrations. The sulfur-nitrogen stretching vibrations appear as characteristic peaks in the fingerprint region, with fundamental modes observed between 4000 and 400 cm⁻¹ [1]. Studies on related 1,2,5-thiadiazole derivatives have identified key stretching vibrations of the thiadiazole ring system.

The carbon-nitrogen stretching vibrations of the thiadiazole ring typically appear at frequencies between 1600-1550 cm⁻¹ [2] [3]. These C=N stretching modes are particularly diagnostic for the aromatic character of the five-membered heterocycle. The experimental observations show strong bands at approximately 1515 and 1495 cm⁻¹ for related thiadiazole systems [3].

The carbon-sulfur bond vibrations manifest as medium to strong intensity bands in the lower frequency region. Characteristic C-S stretching vibrations are observed around 683 cm⁻¹ and 517 cm⁻¹ [3]. The presence of the hydroxyl group at the 3-position introduces additional O-H stretching vibrations typically appearing between 3200-3600 cm⁻¹, depending on hydrogen bonding interactions.

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrational modes. The 1,2,5-thiadiazole core exhibits strong Raman activity due to its polarizable electron density distribution [4] [5]. Resonance Raman studies on thiadiazole-based compounds have demonstrated characteristic peaks at 894 and 1264 cm⁻¹, attributed to ring stretching and bending vibrations [5].

The Raman signatures reveal specific vibrational modes associated with the entire thiadiazole backbone. The peak at 894 cm⁻¹ corresponds to ring stretching and bending including sulfur-nitrogen stretching and nitrogen-carbon-carbon bending, while the 1264 cm⁻¹ peak represents ring stretching and carbon-hydrogen bending including carbon-carbon stretching and hydrogen-carbon-carbon bending [5].

Computational Vibrational Analysis

Density functional theory calculations using B3LYP/6-311++G(d,p) level provide theoretical support for experimental vibrational assignments [2] [3]. The optimized geometry of the thiadiazole core reveals a planar conformation with dihedral angles approaching 0°, confirming the aromatic character of the ring system [3].

Theoretical calculations predict nitrogen-nitrogen stretching vibrations of the thiadiazole ring appearing at frequencies around 1190 and 1150 cm⁻¹ [3]. These vibrations correspond to experimental observations of very strong bands in both infrared and Raman spectra. The in-plane ring deformation and torsional modes of the thiadiazole ring show good correlation between calculated and experimental values.

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁵N) for Structural Elucidation

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1,2,5-thiadiazol-3-ol through analysis of multiple nuclei. The combination of proton, carbon-13, and nitrogen-15 studies enables complete structural characterization and conformational analysis.

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 1,2,5-thiadiazol-3-ol reveals characteristic chemical shifts for the heterocyclic protons. The aromatic proton at the 4-position of the thiadiazole ring typically resonates in the downfield region between 7.8-8.2 parts per million . This deshielding effect results from the electron-withdrawing nature of the nitrogen atoms and the aromatic ring current.

The hydroxyl proton exhibits variable chemical shifts depending on hydrogen bonding interactions and solvent effects. In dimethyl sulfoxide solution, the hydroxyl proton typically appears between 10-12 parts per million as a broad singlet [7]. Temperature-dependent nuclear magnetic resonance studies reveal conformational dynamics and hydrogen bonding behavior in solution [8].

Deuterium exchange experiments confirm the labile nature of the hydroxyl proton. Upon addition of deuterium oxide, the hydroxyl signal disappears, confirming its exchangeable character. Two-dimensional nuclear magnetic resonance techniques, including nuclear Overhauser effect spectroscopy, provide spatial proximity information for structural confirmation [8].

Carbon-13 Nuclear Magnetic Resonance Characterization

¹³C nuclear magnetic resonance spectroscopy reveals diagnostic chemical shifts for the thiadiazole carbons. The carbon atoms of the heterocyclic ring appear in the range of 150-170 parts per million [9]. The carbon bearing the hydroxyl group (C-3) typically resonates around 159.1 parts per million [10], while the remaining ring carbon shows chemical shifts between 155-165 parts per million.

The carbon-13 spectrum provides unambiguous identification of the substitution pattern through integration and multiplicity analysis. Distortionless enhancement by polarization transfer experiments differentiate between quaternary and tertiary carbons within the heterocyclic framework [11].

Chemical shift assignments are supported by two-dimensional heteronuclear correlation experiments. Heteronuclear single quantum coherence spectroscopy confirms carbon-proton connectivity patterns, while heteronuclear multiple bond correlation provides long-range coupling information for complete structural assignment [12].

Nitrogen-15 Nuclear Magnetic Resonance Studies

Nitrogen-15 nuclear magnetic resonance provides direct information about the nitrogen environments within the thiadiazole ring. The two nitrogen atoms (N-1 and N-2) exhibit distinct chemical shifts reflecting their different electronic environments. Natural abundance nitrogen-15 studies or isotopically enriched samples enable characterization of nitrogen chemical shifts [13].

Mass Spectrometric Fragmentation Patterns and Isotopic Distributions

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The mass spectrometric behavior of 1,2,5-thiadiazol-3-ol reveals specific fragmentation pathways characteristic of the thiadiazole core structure.

Molecular Ion and Base Peak Analysis

The molecular ion peak of 1,2,5-thiadiazol-3-ol appears at mass-to-charge ratio 116 (C₃H₄N₂OS), corresponding to the molecular formula [14]. The relative intensity of the molecular ion depends on ionization conditions and provides information about molecular stability under mass spectrometric conditions.

Electrospray ionization typically produces protonated molecular ions [M+H]⁺ at mass-to-charge ratio 117. The base peak often corresponds to fragments resulting from loss of the hydroxyl group or ring fragmentation processes [15]. High-resolution mass spectrometry confirms the exact molecular formula with mass accuracy within 5 parts per million.

Characteristic Fragmentation Pathways

The fragmentation behavior of 1,2,5-thiadiazol-3-ol follows predictable patterns based on the stability of resulting fragments. Loss of the hydroxyl group (17 daltons) represents a common fragmentation pathway, producing a fragment at mass-to-charge ratio 99 [15]. This fragmentation reflects the relative weakness of the carbon-oxygen bond compared to the aromatic ring bonds.

Ring fragmentation involving sulfur-nitrogen bond cleavage produces characteristic fragments. Studies on related thiadiazole systems indicate fragmentation patterns involving loss of sulfur (32 daltons) or nitrogen-containing fragments [16] [17]. The five-membered ring exhibits enhanced stability due to aromaticity, but fragmentation can occur under high-energy conditions.

Sequential fragmentation processes produce smaller fragments through multiple bond cleavages. The sulfur atom participates in various fragmentation pathways, including formation of sulfur-containing radical cations. Fragmentation studies reveal the electron-withdrawing effect of the thiadiazole ring on adjacent functional groups [18].

Isotopic Distribution Analysis

The isotopic distribution pattern of 1,2,5-thiadiazol-3-ol reflects the natural abundance of constituent isotopes. Carbon-13 (1.1%), nitrogen-15 (0.37%), sulfur-34 (4.25%), and oxygen-18 (0.20%) contribute to isotopic peaks at mass-to-charge ratios 117, 118, and 119 [19] [20].

Theoretical isotopic distribution calculations match experimental observations within instrumental precision. The sulfur isotopic contribution produces a significant M+2 peak approximately 4.25% of the molecular ion intensity. This isotopic signature serves as a diagnostic tool for confirming the presence of sulfur in the molecular structure [21].

High-resolution mass spectrometry resolves individual isotopic contributions, enabling precise molecular formula determination. The isotopic fine structure provides additional confirmation of elemental composition and helps distinguish between isobaric compounds with similar nominal masses.

X-ray Crystallographic Studies of Single-Crystal Polymorphs

X-ray crystallography provides definitive structural information for 1,2,5-thiadiazol-3-ol through analysis of single-crystal structures. Crystallographic studies reveal molecular geometry, intermolecular interactions, and polymorphic behavior in the solid state.

Crystal Structure Determination

Single-crystal X-ray diffraction studies of 1,2,5-thiadiazol-3-ol reveal the precise molecular geometry and crystal packing arrangements. The heterocyclic ring adopts a planar configuration with bond lengths and angles consistent with aromatic character [22] [23]. Typical crystallographic parameters include space group determination, unit cell dimensions, and atomic coordinates with thermal parameters.

The thiadiazole ring exhibits bond lengths characteristic of aromatic heterocycles. The carbon-nitrogen bonds show partial double-bond character with distances approximately 1.32-1.35 Å, while the sulfur-nitrogen bonds range from 1.60-1.65 Å [9] [24]. The carbon-sulfur bonds display lengths around 1.73-1.76 Å, consistent with aromatic sulfur participation [24].

Bond angles within the heterocyclic ring deviate slightly from ideal values due to the constraints of the five-membered ring system. The nitrogen-sulfur-nitrogen angle typically measures 96-98°, while carbon-nitrogen-nitrogen angles range from 115-117° [24]. These geometric parameters confirm the aromatic nature of the thiadiazole core.

Intermolecular Interactions and Crystal Packing

The crystal structure reveals extensive hydrogen bonding networks involving the hydroxyl group at the 3-position. Hydroxyl groups participate in both donor and acceptor interactions, forming chains or sheets in the crystal lattice [22]. Nitrogen atoms of adjacent molecules serve as hydrogen bond acceptors, creating robust supramolecular assemblies.

π-π stacking interactions between thiadiazole rings contribute to crystal stability. Parallel-displaced arrangements with interplanar distances around 3.4-3.6 Å optimize orbital overlap while minimizing steric repulsion [22] [23]. These aromatic interactions complement hydrogen bonding in determining overall crystal architecture.

Sulfur atoms participate in various non-covalent interactions, including sulfur···nitrogen contacts with distances shorter than van der Waals radii [25]. These chalcogen bonding interactions contribute to crystal cohesion and influence molecular packing preferences. Hirshfeld surface analysis quantifies the relative contributions of different intermolecular interactions [22].

Polymorphic Studies and Conformational Analysis

Crystallization under different conditions can produce polymorphic forms of 1,2,5-thiadiazol-3-ol with distinct crystal structures. Polymorphic studies reveal the influence of crystallization solvents, temperature, and nucleation conditions on the resulting crystal forms [26] [27]. Each polymorph exhibits unique physical properties while maintaining identical molecular connectivity.

Comparative analysis of polymorphic structures identifies conformational differences and packing motifs. Rotation around the carbon-oxygen bond of the hydroxyl group produces conformational variants that stabilize different crystal forms [27]. Energy calculations distinguish between thermodynamically stable and kinetically accessible polymorphs.

The relationship between crystal structure and physical properties provides insights into material behavior. Polymorphic forms exhibit different melting points, solubility profiles, and mechanical properties based on their distinct packing arrangements [27]. Thermal analysis techniques complement crystallographic studies in characterizing polymorphic transitions and stability relationships.

Comparison with Related Structures

Structural comparisons with related thiadiazole derivatives reveal systematic trends in molecular geometry and crystal packing. Substitution effects at different ring positions influence bond lengths, angles, and intermolecular interactions [28] [29]. Database searches identify structurally similar compounds for comparative analysis and structure-property relationship studies.